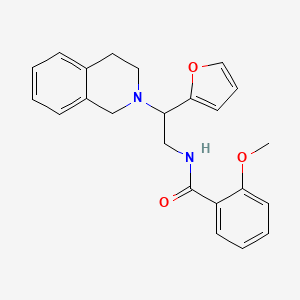

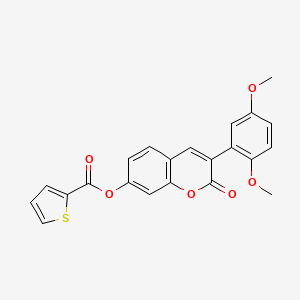

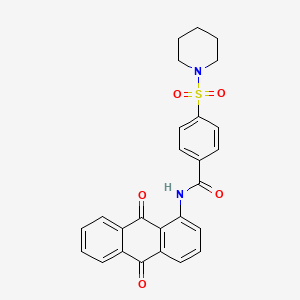

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide is a chemical compound that has been of great interest in the field of scientific research due to its potential therapeutic applications. This compound is also known as KPT-9274 and has been shown to have promising effects in preclinical studies.

Scientific Research Applications

Rh(III)-catalyzed C-H Olefination

Research has demonstrated that N-methoxybenzamides, which share structural motifs with the query compound, can undergo Rh(III)-catalyzed oxidative olefination through directed C-H bond activation. This method is mild, practical, selective, and yields tetrahydroisoquinolinone products, highlighting the versatility of similar compounds in synthetic chemistry (Rakshit, Grohmann, Besset, & Glorius, 2011).

Bioreductively Activated Pro-drug Systems

A study has explored the synthesis of 5-substituted isoquinolin-1-ones, closely related to the query compound, demonstrating their potential as bioreductively activated pro-drug systems. These compounds show promise in the selective release of therapeutic drugs in hypoxic solid tumors, emphasizing their potential in targeted cancer therapy (Berry, Watson, Whish, & Threadgill, 1997).

Sigma-2 Receptor Probe Development

Investigation into benzamide analogues, which are structurally related to the query compound, has led to the development of novel sigma-2 receptor probes. These probes have shown higher affinity for sigma-2 receptors compared to other ligands, indicating their utility in studying sigma-2 receptor involvement in various diseases (Xu et al., 2005).

Hydrolytic Opening of the Quinazoline Ring

Research has revealed that derivatives of quinazoline, similar to the compound of interest, undergo hydrolytic opening in various mediums, leading to the formation of novel benzamide products. This study contributes to the understanding of the chemical behavior of quinazoline derivatives and their potential applications in medicinal chemistry (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).

Novel If Channel Inhibitor Metabolites

YM758, a compound structurally related to the query chemical, has been studied for its inhibitory effect on the If current channel in the heart. Its metabolites have shown promise in the treatment of stable angina and atrial fibrillation, indicating the therapeutic potential of similar compounds in cardiovascular diseases (Umehara et al., 2009).

properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-27-21-10-5-4-9-19(21)23(26)24-15-20(22-11-6-14-28-22)25-13-12-17-7-2-3-8-18(17)16-25/h2-11,14,20H,12-13,15-16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWRNAVDXLIHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-[(4-methoxyphenyl)sulfonyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B2844209.png)

![1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2844218.png)

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2844225.png)

![1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one](/img/structure/B2844232.png)